8-Bromo-2,3,4,5-tetrahydro-1-benzoxepin-5-ol
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Overview
Description
“8-Bromo-2,3,4,5-tetrahydro-1-benzoxepin-5-ol” is a chemical compound with the CAS Number: 1157179-07-1 . It has a molecular weight of 243.1 . The IUPAC name for this compound is this compound . The InChI code for this compound is 1S/C10H11BrO2/c11-7-3-4-8-9 (12)2-1-5-13-10 (8)6-7/h3-4,6,9,12H,1-2,5H2 .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the InChI code: 1S/C10H11BrO2/c11-7-3-4-8-9 (12)2-1-5-13-10 (8)6-7/h3-4,6,9,12H,1-2,5H2 .
Physical and Chemical Properties Analysis
“this compound” is a powder that is stored at room temperature .
Scientific Research Applications
Synthesis and Structural Analysis
Researchers have explored the synthesis and structural properties of compounds closely related to 8-Bromo-2,3,4,5-tetrahydro-1-benzoxepin-5-ol. For instance, studies on the synthesis of benzoxepin derivatives reveal insights into their structural characteristics and potential applications in medicinal chemistry:
- High-affinity Ligands for D1 Dopamine Receptor: A study by Neumeyer et al. (1991) explored derivatives of benzoxepin as high-affinity ligands for the D1 dopamine receptor, identifying compounds with similar affinities to their chloro counterparts, suggesting potential for in vivo studies and further pharmacological exploration (Neumeyer et al., 1991).
- Olfactory Properties: Plummer et al. (2015) reported on the synthesis and olfactory properties of dioxepan-6-ones, indicating the significance of a benzenoid ring system for marine odorants, highlighting the chemical versatility of benzoxepin derivatives (Plummer et al., 2015).
Therapeutic Potential
- Protein-Tyrosine Kinase (PTK) Inhibitors: Novel benzoxepin-5(2H)-one derivatives have been synthesized and evaluated for their activity as protein-tyrosine kinase inhibitors, demonstrating their potential in therapeutic applications, particularly in targeting ErbB1 and ErbB2 receptors (Li et al., 2017).
- Antianaphylactic Agents: A class of compounds, 1-[(ethoxyamino)methyl]-1,3,4,5-tetrahydro-7,8-dimethoxy-2-benzoxepins, demonstrated biological activity in rat passive cutaneous anaphylaxis (PCA) tests, pointing to their potential as antianaphylactic agents (Tenbrink et al., 1980).
Safety and Hazards
Properties
IUPAC Name |
8-bromo-2,3,4,5-tetrahydro-1-benzoxepin-5-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO2/c11-7-3-4-8-9(12)2-1-5-13-10(8)6-7/h3-4,6,9,12H,1-2,5H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKQLFBDVHAOWOY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=C(C=C(C=C2)Br)OC1)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.10 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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